![molecular formula C12H17IN2O2S B273453 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine, also known as IMD-0354, is a small molecule inhibitor that selectively targets the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival. Aberrant activation of the NF-κB pathway has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. IMD-0354 has been extensively studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine selectively targets the NF-κB pathway by inhibiting the activity of the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) proteins, which normally sequester NF-κB in the cytoplasm. Inhibition of the IKK complex prevents the phosphorylation and degradation of IκB proteins, leading to the sequestration of NF-κB in the cytoplasm and inhibition of its transcriptional activity.
Biochemical and Physiological Effects:
1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic genes. In immune cells, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) by inhibiting the transcriptional activity of NF-κB. In animal models of various diseases, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to reduce inflammation, promote tissue repair, and improve disease outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It selectively targets the NF-κB pathway, allowing for the specific inhibition of this pathway without affecting other signaling pathways. However, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine also has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It may also have off-target effects on other proteins or pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. This may involve developing new formulations or delivery methods that can increase its stability and bioavailability. Additionally, further research is needed to elucidate the precise molecular mechanisms by which 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine inhibits the NF-κB pathway and to identify potential off-target effects. This may involve the use of advanced molecular biology techniques such as CRISPR/Cas9 gene editing and proteomics. Overall, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine represents a promising small molecule inhibitor with potential therapeutic applications in various diseases, and further research is needed to fully realize its potential.
Métodos De Síntesis
1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 5-iodo-2-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to reduce inflammation and suppress the immune response. In chronic inflammatory diseases such as inflammatory bowel disease and psoriasis, 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to reduce inflammation and promote tissue repair.
Propiedades
Nombre del producto |
1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine |
|---|---|
Fórmula molecular |
C12H17IN2O2S |
Peso molecular |
380.25 g/mol |
Nombre IUPAC |
1-(5-iodo-2-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C12H17IN2O2S/c1-10-3-4-11(13)9-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
MJCAEKYXVZKICL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)I)S(=O)(=O)N2CCN(CC2)C |
SMILES canónico |
CC1=C(C=C(C=C1)I)S(=O)(=O)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



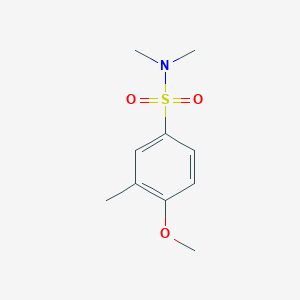
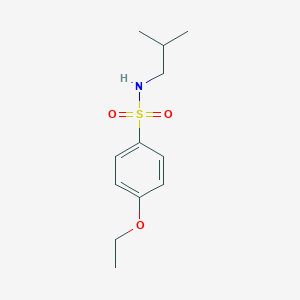
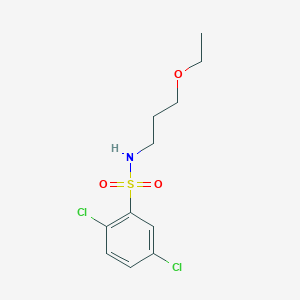
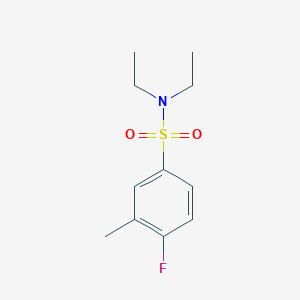
![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)
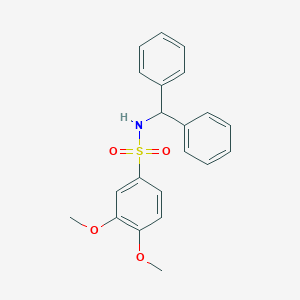
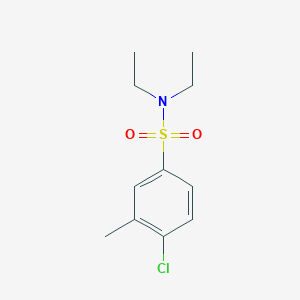
![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
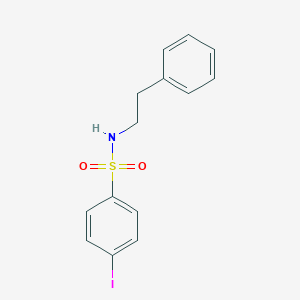
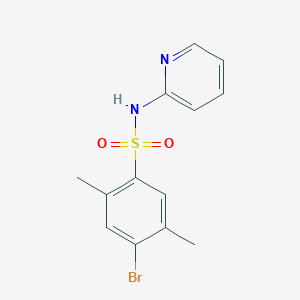
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)
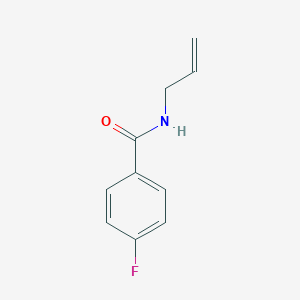
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)